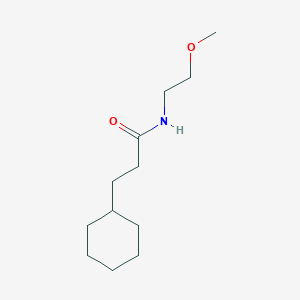
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. CPTH2 has been shown to inhibit the activity of histone acetyltransferase, an enzyme that plays a crucial role in the regulation of gene expression, making it an attractive target for cancer therapy.
Wirkmechanismus
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide inhibits the activity of histone acetyltransferase (HAT), an enzyme that acetylates histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting HAT activity, N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is its specificity for HAT inhibition, making it a valuable tool for studying the role of histone acetylation in gene expression and cancer biology. However, N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to inhibit the activity of other enzymes, such as cyclooxygenase-2, which can complicate its interpretation in some experiments. Additionally, N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has poor solubility in water, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. One area of interest is the development of more potent and specific HAT inhibitors based on the structure of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. Another area of interest is the investigation of the role of HAT inhibition in other diseases, such as neurodegenerative disorders. Additionally, the use of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in combination with other cancer therapies, such as immunotherapy, is an area of active research.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClNO4/c22-11-4-3-5-12(10-11)23-21(27)16-9-8-15-17(20(16)26)19(25)14-7-2-1-6-13(14)18(15)24/h1-10,26H,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNBWXGWDSWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4882267.png)
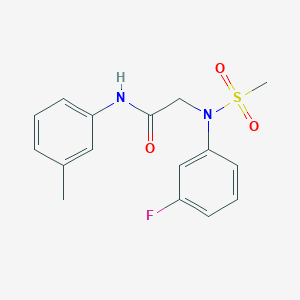
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B4882290.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882291.png)
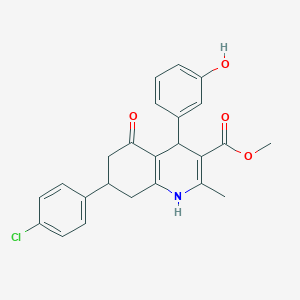
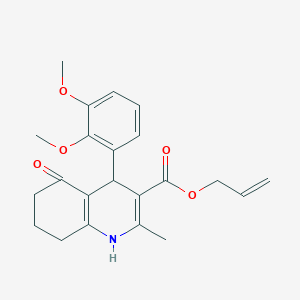

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B4882312.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanamide](/img/structure/B4882313.png)

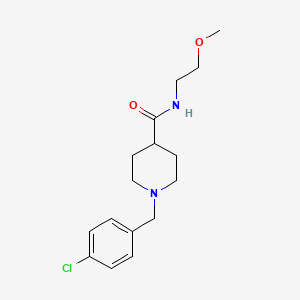
![N-(3-furylmethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4882341.png)
![2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4882346.png)
